Cas no 77147-14-9 (3-N-PHTHALOYLGLYAMINOMETHYL ANILINE)
3-N-PHTHALOYLGLYAMINOMETHYL ANILINE Chemical and Physical Properties
Names and Identifiers
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- 1H-Isoindole-1,3(2H)-dione,2-[(3-aminophenyl)methyl]-
- 2-[(3-aminophenyl)methyl]isoindole-1,3-dione
- 3-N-PHTHALOYLGLYAMINOMETHYL ANILINE
- 2-(3-Amino-benzyl)-isoindole-1,3-dione
- 3-(1-phthalimidemethyl)aniline
- 3-(phthalimidomethyl)aniline
- AC-6640
- N-(3-Amino-benzyl)-phthalimid
- N-(3-amino-benzyl)-phthalimide
- CHEMBL2237489
- SCHEMBL2025369
- 2-[(3-AMINOPHENYL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- A838972
- AKOS000157897
- CS-0171436
- MFCD03426398
- CDA14714
- EN300-174853
- AS-37445
- 2-[(3-aminophenyl)methyl]isoindoline-1,3-dione;3-N-PHTHALOYLGLYAMINOMETHYL ANILINE
- 77147-14-9
- SB64270
- 2-(3-Aminobenzyl)isoindoline-1,3-dione
- DTXSID40375148
-
- MDL: MFCD03426398
- Inchi: 1S/C15H12N2O2/c16-11-5-3-4-10(8-11)9-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9,16H2
- InChI Key: FOBVDBSEYFIUCA-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2C(N1CC1C=CC=C(C=1)N)=O
Computed Properties
- Exact Mass: 252.09000
- Monoisotopic Mass: 252.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 63.4Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 462.0±28.0 °C at 760 mmHg
- Flash Point: 233.2±24.0 °C
- Refractive Index: 1.703
- PSA: 63.40000
- LogP: 2.58410
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
3-N-PHTHALOYLGLYAMINOMETHYL ANILINE Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280;P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:2-8 °C
3-N-PHTHALOYLGLYAMINOMETHYL ANILINE Customs Data
- HS CODE:2925190090
- Customs Data:
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-N-PHTHALOYLGLYAMINOMETHYL ANILINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 011839-250mg |
3-N-Phthaloylglyaminomethyl aniline |
77147-14-9 | 98% | 250mg |
£92.00 | 2022-03-01 | |
| Fluorochem | 011839-1g |
3-N-Phthaloylglyaminomethyl aniline |
77147-14-9 | 98% | 1g |
£201.00 | 2022-03-01 | |
| Fluorochem | 011839-5g |
3-N-Phthaloylglyaminomethyl aniline |
77147-14-9 | 98% | 5g |
£602.00 | 2022-03-01 | |
| AstaTech | 59320-0.25/G |
3-N-PHTHALOYLGLYAMINOMETHYL ANILINE |
77147-14-9 | 98% | 0.25g |
$81 | 2023-09-16 | |
| AstaTech | 59320-1/G |
3-N-PHTHALOYLGLYAMINOMETHYL ANILINE |
77147-14-9 | 98% | 1g |
$178 | 2023-09-16 | |
| AstaTech | 59320-5/G |
3-N-PHTHALOYLGLYAMINOMETHYL ANILINE |
77147-14-9 | 98% | 5g |
$535 | 2023-09-16 | |
| Chemenu | CM236828-5g |
2-(3-Aminobenzyl)isoindoline-1,3-dione |
77147-14-9 | 95%+ | 5g |
$500 | 2021-08-04 | |
| TRC | P400815-25mg |
3-N-PHTHALOYLGLYAMINOMETHYL ANILINE |
77147-14-9 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P400815-50mg |
3-N-PHTHALOYLGLYAMINOMETHYL ANILINE |
77147-14-9 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P400815-250mg |
3-N-PHTHALOYLGLYAMINOMETHYL ANILINE |
77147-14-9 | 250mg |
$ 230.00 | 2022-06-03 |
3-N-PHTHALOYLGLYAMINOMETHYL ANILINE Suppliers
3-N-PHTHALOYLGLYAMINOMETHYL ANILINE Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 3-N-PHTHALOYLGLYAMINOMETHYL ANILINE
Introduction to 3-N-PHTHALOYLGLYAMINOMETHYL ANILINE (CAS No. 77147-14-9)
3-N-PHTHALOYLGLYAMINOMETHYL ANILINE, chemically designated as 3-N-phthaloylglyaminomethyl aniline, is a significant compound in the realm of pharmaceutical chemistry and biochemical research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 77147-14-9, has garnered attention due to its versatile applications in drug development and molecular biology studies. The structural composition of this molecule, featuring a phthaloyl group linked to a glyaminomethyl moiety and an aniline substituent, makes it a valuable intermediate in synthesizing complex organic molecules.
The phthaloyl group, derived from phthalic acid, contributes to the compound's stability and reactivity, making it suitable for various chemical transformations. This feature is particularly useful in the synthesis of peptide mimetics and other bioactive molecules where structural integrity is paramount. The glyaminomethyl part of the molecule introduces a flexible amine functionality, which can participate in hydrogen bonding and other interactions with biological targets. These characteristics make 3-N-PHTHALOYLGLYAMINOMETHYL ANILINE a promising candidate for developing novel therapeutic agents.
In recent years, there has been a surge in research focused on identifying new scaffolds for drug discovery. The aniline moiety in 3-N-PHTHALOYLGLYAMINOMETHYL ANILINE adds another layer of complexity, allowing for further functionalization and diversification of molecular structures. This adaptability has been exploited in the design of small-molecule inhibitors targeting various enzymatic and protein-protein interaction pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain kinases and proteases, which are implicated in diseases such as cancer and inflammatory disorders.
The pharmaceutical industry has been increasingly leveraging computational chemistry and high-throughput screening techniques to identify lead compounds. 3-N-PHTHALOYLGLYAMINOMETHYL ANILINE has been utilized as a building block in these efforts, contributing to the discovery of several promising drug candidates. Its role in generating libraries of diverse compounds has been particularly noteworthy in fragment-based drug design approaches. By systematically modifying the structure of this molecule, researchers have been able to fine-tune its pharmacological properties, enhancing its binding affinity and selectivity.
Moreover, the biochemical applications of 3-N-PHTHALOYLGLYAMINOMETHYL ANILINE extend beyond drug development. It serves as a valuable tool in studying enzyme mechanisms and protein function. For example, site-directed mutagenesis experiments often employ this compound to probe the active sites of enzymes by introducing specific chemical groups that can interact with residues critical for catalytic activity. Such studies provide insights into the structural and functional aspects of biological systems, aiding in the development of more effective therapeutic strategies.
The synthesis of 3-N-PHTHALOYLGLYAMINOMETHYL ANILINE involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have played a crucial role in constructing the complex framework of this molecule. These synthetic advancements not only facilitate access to large quantities of the compound but also enable researchers to explore novel derivatives with enhanced biological activity.
Recent studies have highlighted the potential of 3-N-PHTHALOYLGLYAMINOMETHYL ANILINE in addressing unmet medical needs. For instance, researchers have investigated its efficacy in treating neurological disorders by modulating neurotransmitter pathways. The compound's ability to cross the blood-brain barrier has made it an attractive candidate for developing treatments targeting central nervous system (CNS) diseases. Preclinical trials have demonstrated its potential in reducing inflammation and oxidative stress, two key pathological mechanisms involved in neurodegenerative conditions.
The environmental impact of synthesizing and utilizing 3-N-PHTHALOYLGLYAMINOMETHYL ANILINE is also an area of growing interest. Sustainable chemistry principles are being integrated into synthetic protocols to minimize waste generation and reduce energy consumption. Green chemistry approaches, such as biocatalysis and solvent-free reactions, are being explored to enhance the ecological footprint of pharmaceutical manufacturing processes. These efforts align with global initiatives aimed at promoting sustainable practices across industries.
Future directions in research on 3-N-PHTHALOYLGLYAMINOMETHYL ANILINE include exploring its role in personalized medicine. By tailoring derivatives based on individual patient profiles, it may be possible to develop more targeted therapies with improved efficacy and reduced side effects. Additionally, advancements in nanotechnology have opened new avenues for delivering this compound efficiently to target tissues or cells within the body. Nanocarriers encapsulating 3-N-PHTHALOYLGLYAMINOMETHYL ANILINE could enhance its bioavailability and therapeutic outcomes.
In conclusion, 3-N-PHTHALOYLGLYAMINOMETHYL ANILINE (CAS No. 77147-14-9) is a multifaceted compound with significant implications in pharmaceutical chemistry and biomedical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, while its diverse applications span from drug discovery to biochemical studies. As research continues to evolve, this compound is poised to play an even greater role in addressing complex medical challenges through innovative therapeutic strategies.
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